2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC15139413
Molecular Formula: C16H20ClN3O2S
Molecular Weight: 353.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3O2S |
|---|---|
| Molecular Weight | 353.9 g/mol |
| IUPAC Name | 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H20ClN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-4-3-5-13(17)6-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22) |
| Standard InChI Key | XOEZNQRRDFXKNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₆H₂₀ClN₃O₂S, with a molecular weight of 353.9 g/mol. Its IUPAC name, 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide, reflects its structural complexity (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₂S |
| Molecular Weight | 353.9 g/mol |
| IUPAC Name | 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
| Canonical SMILES | CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO |
| PubChem CID | 27532512 |
| Standard InChIKey | XOEZNQRRDFXKNQ-UHFFFAOYSA-N |
Table 1: Key chemical identifiers for 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide.
Structural Features
The molecule comprises three distinct moieties (Figure 1):
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Imidazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
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Position 1: Acetamide group (-N-(propan-2-yl)acetamide).
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Position 2: (3-Chlorophenyl)methylsulfanyl group (-S-CH₂-C₆H₄-Cl).
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Position 5: Hydroxymethyl group (-CH₂OH).
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Chlorophenyl Group: A benzene ring substituted with chlorine at the meta position, enhancing lipophilicity.
The hydroxymethyl group introduces polarity, potentially enabling hydrogen bonding with biological targets.
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthesis protocols remain proprietary, general steps likely involve:
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Imidazole Ring Formation: Condensation of glyoxal with ammonia and aldehydes to construct the core.
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Sulfanyl Group Introduction: Thioether linkage via nucleophilic substitution between a chlorophenylmethyl thiol and a halogenated imidazole intermediate.
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Acetamide Coupling: Reaction of isopropylamine with an activated acetate derivative.
Critical parameters include solvent selection (e.g., dimethylformamide), temperature control (25–80°C), and catalysts (e.g., palladium for cross-couplings).
Physicochemical Profile
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydroxymethyl and acetamide groups.
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LogP: Estimated at 2.8 (via PubChem calculations), indicating moderate lipophilicity suitable for membrane permeability.
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Stability: Susceptible to hydrolysis under acidic or basic conditions at the sulfanyl and acetamide linkages.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs (e.g., imidazole-based androgen receptor ligands) suggest potential interactions with:
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Enzymes: Cytochrome P450 isoforms due to the chlorophenyl group’s electron-withdrawing effects.
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Receptors: G-protein-coupled receptors (GPCRs) or nuclear receptors via hydrogen bonding from the imidazole ring.
Mechanism of Action
The imidazole nitrogen atoms may coordinate with metal ions (e.g., Zn²⁺ in enzyme active sites), while the chlorophenyl group enhances binding to hydrophobic pockets. The hydroxymethyl group could serve as a metabolic site for glucuronidation or sulfation.
Research Applications and Future Directions
Current Uses
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Chemical Probes: Study enzyme kinetics or receptor-ligand interactions due to its modular structure.
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Drug Development: Scaffold for optimizing bioactivity via substituent modifications.
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